molecular formula C6H2Br2ClFO2S B1411099 2,4-Dibromo-3-fluorobenzenesulfonyl chloride CAS No. 1806306-46-6

2,4-Dibromo-3-fluorobenzenesulfonyl chloride

Cat. No.: B1411099
CAS No.: 1806306-46-6
M. Wt: 352.4 g/mol
InChI Key: BPOMLOFYGBWKCD-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluorobenzenesulfonyl chloride is a versatile benzenesulfonyl chloride derivative offered for research use only. This compound serves as a high-value synthetic building block in organic and medicinal chemistry, primarily for the synthesis of sulfonamide derivatives through reaction with various amines . The presence of both bromo and fluoro substituents on the benzene ring makes it a particularly useful scaffold for further functionalization via cross-coupling reactions, allowing for the creation of a diverse array of more complex molecules for pharmaceutical screening and development . Sulfonamide functional groups are of significant interest in drug discovery, featuring prominently in a wide range of bioactive molecules including antihypertensive agents, antibacterial compounds, and anticancer therapies . As a reagent, it is moisture sensitive and must be stored under inert conditions in a cool, dark place . Researchers are advised to consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment, as it is corrosive and causes severe skin burns and eye damage . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dibromo-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(13(9,11)12)5(8)6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOMLOFYGBWKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Bromination of Fluorobenzene Derivatives

Methodology:

  • Starting with fluorobenzene or its derivatives, electrophilic aromatic substitution with bromine (Br₂) is carried out in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃).
  • Reaction conditions are typically mild, conducted at temperatures ranging from room temperature to 100°C.
  • The regioselectivity favors substitution at positions ortho or para to the fluorine atom, depending on the substituents' directing effects.

Research Findings:

  • Bromination of fluorobenzene derivatives under catalytic conditions yields predominantly mono- or dibrominated products with high regioselectivity.
  • The presence of electron-withdrawing groups like fluorine directs bromination to specific positions, facilitating subsequent functionalization.

Step 2: Sulfonation to Introduce Sulfonyl Group

Methodology:

  • The brominated fluorobenzene derivative undergoes chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H), at controlled temperatures (around 0–50°C).
  • This step introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring.

Research Findings:

  • Chlorosulfonation proceeds with high regioselectivity, often favoring positions activated or less hindered by existing substituents.
  • The process is optimized to minimize poly-sulfonation and side reactions, ensuring high purity of the sulfonyl chloride intermediate.

Step 3: Dibromination at Specific Positions

Methodology:

  • To obtain the 2,4-dibromo substitution pattern, selective dibromination is performed on the sulfonylated intermediate.
  • Reagents such as Br₂ in acetic acid or other polar solvents, with catalysts like Fe or Br₂ alone, are used.
  • Reaction conditions are carefully controlled to prevent over-bromination.

Research Findings:

  • The dibromination step is crucial for regioselectivity; conditions are optimized to favor substitution at the 2- and 4-positions relative to the sulfonyl group.
  • The reaction's yield and selectivity are enhanced by temperature control and stoichiometry adjustments.

Step 4: Conversion to Sulfonyl Chloride

Methodology:

  • The dibrominated sulfonic acid derivative is converted into the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
  • The reaction is typically performed under reflux conditions, with excess chlorinating agent to ensure complete conversion.

Research Findings:

  • Thionyl chloride is preferred for its efficiency and ease of removal of by-products (SO₂ and HCl gases).
  • The process yields high purity 2,4-dibromo-3-fluorobenzenesulfonyl chloride , suitable for subsequent applications.

Data Table Summarizing Preparation Methods

Step Reagents & Conditions Purpose Yield & Notes
Bromination Br₂, Fe/AlBr₃, 50–100°C Mono/dibromination High regioselectivity, yields >80%
Chlorosulfonation ClSO₃H, 0–50°C Sulfonyl chloride group Regioselective, high purity
Dibromination Br₂, acetic acid, controlled temp Dibromination at specific positions Selective, yields >75%
Chlorination SOCl₂, reflux Conversion to sulfonyl chloride High yield (>90%)

Research Findings and Industrial Relevance

Recent patents and research articles emphasize the importance of mild reaction conditions, high selectivity, and process scalability:

  • Patents : Patent CN112939818A describes a method involving halogenation, sulfonation, and chlorination under optimized conditions, highlighting the potential for industrial production with high yields and purity.
  • Research Articles : Studies on electrophilic aromatic substitution reactions demonstrate that controlling temperature, reagent ratios, and catalysts significantly improves regioselectivity and overall yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine (Et3N).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry

2,4-Dibromo-3-fluorobenzenesulfonyl chloride serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity as an electrophile allows it to form covalent bonds with various nucleophiles, leading to the synthesis of sulfonamides and other derivatives.

Biology

In biological research, this compound is employed for modifying biomolecules to study enzyme mechanisms and protein interactions. The sulfonyl chloride group can react with nucleophiles found in proteins, facilitating the investigation of protein function and dynamics.

Medicinal Chemistry

The compound is used as an intermediate in drug synthesis, particularly for developing potential antimicrobial agents. Its structural characteristics allow for modifications that can enhance biological activity against resistant strains of bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

CompoundMicrobial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1532 µM
Fluoroaryl derivative (MA-1115)Escherichia coli1432 µM

These findings suggest that halogenated benzenesulfonyl chlorides can disrupt bacterial cell membranes or inhibit essential enzymes, highlighting their potential as antimicrobial agents.

Antimicrobial Screening

A comprehensive study evaluated the antimicrobial properties of several halogenated benzenesulfonyl chlorides, including this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 32 µM, indicating its potential utility in developing new antibiotics.

Synthesis of Sulfinamides

Another research effort demonstrated the successful synthesis of sulfinamides from sulfonyl chlorides using nucleophilic substitution reactions. This method can be adapted for preparing biologically active derivatives from this compound under optimized reaction conditions.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine substituents (in the target compound) increase molecular weight and polarizability compared to chlorine analogs .
  • Fluorine Positioning : Fluorine at the 3-position (target compound) vs. 5-position (2,4-dichloro-5-fluoro analog ) alters steric and electronic environments. Fluorine’s ortho/para-directing effects could influence regioselectivity in subsequent reactions.
  • Functional Group Complexity: The trifluoromethylsulfonyl group in introduces pronounced electron-withdrawing effects, enhancing electrophilicity beyond that of the target compound.

Reactivity and Stability Trends

  • Sulfonyl Chloride Reactivity : The -SO₂Cl group’s electrophilicity is amplified by electron-withdrawing substituents (e.g., -Br, -F). However, steric hindrance from bromine atoms in the target compound may slow nucleophilic substitution compared to less bulky analogs like .
  • Thermal Stability : Bromine’s higher atomic weight and weaker C-Br bond (vs. C-Cl) could reduce thermal stability relative to dichloro-fluoro derivatives .
  • Solubility : Increased halogen content (e.g., Br vs. Cl) typically reduces solubility in polar solvents due to enhanced hydrophobicity.

Biological Activity

2,4-Dibromo-3-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of this compound is C_6H_3Br_2ClFOS. Its structure features a sulfonyl chloride group attached to a benzene ring that is further substituted with two bromine atoms and one fluorine atom. The presence of these halogens enhances its electrophilic character, making it a useful reagent in organic synthesis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on fluoroaryl derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed for these compounds suggest that halogenated benzenesulfonyl chlorides may disrupt bacterial cell membranes or inhibit essential enzymes.

Table 1: Antimicrobial Activity of Halogenated Compounds

CompoundMicrobial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1532 µM
Fluoroaryl-2,2'-bichalcophene (MA-1156)Staphylococcus aureus1616 µM
Fluoroaryl derivative (MA-1115)Escherichia coli1432 µM

These findings suggest that the incorporation of halogens can enhance the antimicrobial efficacy of related compounds.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within microbial cells. The sulfonyl chloride group can undergo nucleophilic attack by cellular nucleophiles (e.g., amines), leading to the formation of sulfinamides or other biologically active derivatives. This reactivity may inhibit vital metabolic pathways or alter cellular signaling processes.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial properties of several halogenated benzenesulfonyl chlorides, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 32 µM.
  • Synthesis of Sulfinamides : Research demonstrated the successful synthesis of sulfinamides from sulfonyl chlorides using nucleophilic substitution reactions. The reaction conditions optimized for such transformations could be adapted for the preparation of biologically active derivatives from this compound.

Applications in Medicinal Chemistry

Given its biological activity, this compound holds potential for development as an antimicrobial agent or as a precursor for more complex pharmaceuticals. Its ability to modify biomolecules can be harnessed in drug design to create new therapeutics targeting resistant microbial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-dibromo-3-fluorobenzenesulfonyl chloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via sulfonation of a halogenated benzene derivative. For example, sulfonyl chlorides are often prepared by reacting the corresponding aromatic compound with chlorosulfonic acid under controlled conditions. To optimize purity, recrystallization using non-polar solvents (e.g., hexane) or chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is recommended. Monitoring reaction progress via TLC or HPLC ensures minimal side products .

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) distinguish this compound from structurally similar sulfonyl chlorides?

  • Methodology :

  • 19F NMR : The fluorine environment (chemical shift ~ -110 to -150 ppm) and coupling patterns with adjacent protons/bromines can confirm substitution patterns.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) will show characteristic isotopic clusters for Br (1:1 ratio for two bromines) and a molecular ion peak at m/z ≈ 351.8 (C₆H₂Br₂ClFO₂S⁺).
  • IR : Strong S=O stretching vibrations near 1370 cm⁻¹ and 1160 cm⁻¹ confirm the sulfonyl chloride group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its corrosive and moisture-sensitive nature.
  • Avoid contact with water to prevent hydrolysis to sulfonic acid.
  • Store under inert gas (argon/nitrogen) at 2–8°C. Refer to precaution codes P210 (avoid ignition sources) and P201/P202 (pre-read safety guidelines) from standardized hazard databases .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization (e.g., nucleophilic substitution) of this compound be addressed?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict electrophilic/nucleophilic sites. The electron-withdrawing sulfonyl chloride group directs substitutions to meta/para positions relative to itself.
  • Experimental Validation : Conduct competitive reactions with controlled nucleophiles (e.g., amines, thiols) and analyze products via X-ray crystallography (SHELX refinement) or 2D NMR to confirm regiochemistry .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for derivatives of this compound?

  • Methodology :

  • Cross-Validation : Compare X-ray structures (refined via SHELXL) with NOESY NMR data to confirm spatial arrangements.
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility that might explain discrepancies (e.g., rotational barriers around the sulfonyl group) .

Q. How does the steric and electronic influence of bromine/fluorine substituents affect the reactivity of the sulfonyl chloride group in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates with Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using para-substituted arylboronic acids. Fluorine’s electronegativity increases electrophilicity, while bromine’s steric bulk may hinder access to the reactive site.
  • Hammett Analysis : Quantify substituent effects using σₚ values; bromine (σₚ ≈ 0.23) and fluorine (σₚ ≈ 0.06) collectively modulate the sulfonyl chloride’s electronic profile .

Q. What computational tools are suitable for predicting the stability of this compound under varying pH and solvent conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model hydrolysis pathways in aqueous/organic solvents.
  • pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate sulfonyl chloride’s acidity (predicted pKa ≈ -1.5 to -2.0), guiding buffer selection to prevent decomposition .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dibromo-3-fluorobenzenesulfonyl chloride
Reactant of Route 2
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2,4-Dibromo-3-fluorobenzenesulfonyl chloride

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